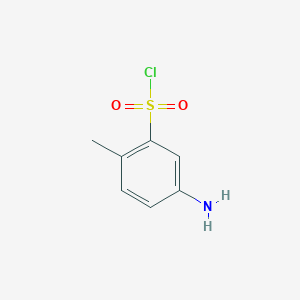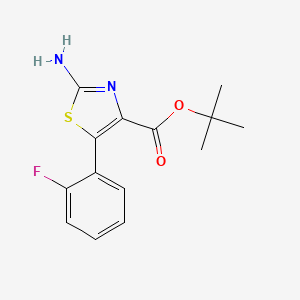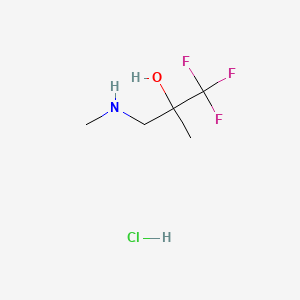![molecular formula C14H16F2O4S B13559239 (4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13559239.png)
(4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methyl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a difluoromethyl group, an oxabicyclohexane ring, and a methylbenzene sulfonate group, which contribute to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxabicyclohexane ring and the introduction of the difluoromethyl group. Common reagents used in these reactions include fluorinating agents, sulfonating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
化学反应分析
Types of Reactions
[4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or other reduced compounds.
科学研究应用
Chemistry
In chemistry, [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of difluoromethyl and sulfonate groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its activity against specific diseases or conditions, particularly those involving oxidative stress or inflammation.
Industry
In the industrial sector, [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the sulfonate group can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Deoxycorticosterone: A steroid with a different core structure but similar biological activity.
Uniqueness
What sets [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate apart is its unique combination of a difluoromethyl group, an oxabicyclohexane ring, and a sulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C14H16F2O4S |
|---|---|
分子量 |
318.34 g/mol |
IUPAC 名称 |
[4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H16F2O4S/c1-10-2-4-11(5-3-10)21(17,18)20-9-14-6-13(7-14,8-19-14)12(15)16/h2-5,12H,6-9H2,1H3 |
InChI 键 |
VOYWJNHHWUOJIF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)(CO3)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


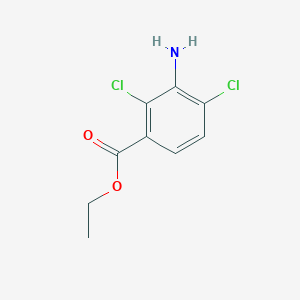
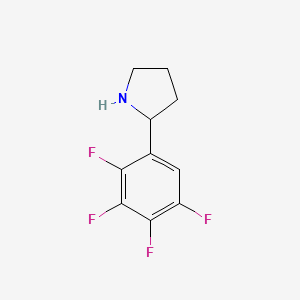
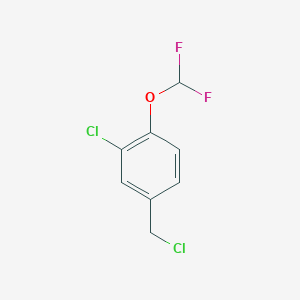
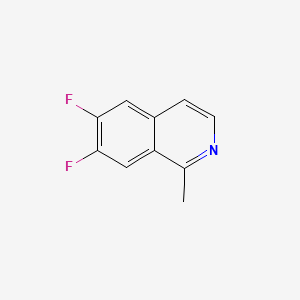
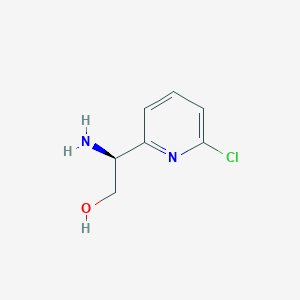

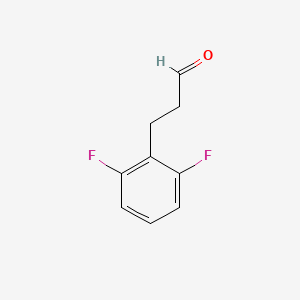
![2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers](/img/structure/B13559183.png)


![tert-butyl5-(trifluoromethyl)-[2,4'-bipiperidine]-1'-carboxylate,Mixtureofdiastereomers](/img/structure/B13559188.png)
